

Industrial Production of 1,6-Hexanediol: A Technical Guide

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Compound of Interest

Compound Name: 1,6-Hexanediol

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Abstract

1,6-Hexanediol (HDO) is a linear diol of significant industrial importance, primarily serving as a monomer in the production of polyurethanes, polyesters, and other specialty polymers. Its incorporation into polymer chains imparts flexibility, impact resistance, and hydrolytic stability to the final products. This technical guide provides an in-depth overview of the core industrial production methods for **1,6-Hexanediol**, with a focus on the underlying chemical pathways, experimental protocols, and process parameters. Quantitative data from various catalytic systems are summarized for comparative analysis, and key process workflows are visualized to facilitate a deeper understanding of the manufacturing landscape.

Introduction

1,6-Hexanediol is a white, waxy solid at room temperature, characterized by the chemical formula $\text{HO}(\text{CH}_2)_6\text{OH}$. The presence of two primary hydroxyl groups at the terminal positions of a six-carbon chain makes it a versatile building block in polymer chemistry. The main applications of **1,6-Hexanediol** include its use as a chain extender in polyurethanes, a co-monomer in polyester resins, and a raw material for the synthesis of acrylates, adhesives, and plasticizers.

Industrially, the production of **1,6-Hexanediol** is dominated by chemical synthesis routes starting from cyclohexane or adipic acid. While bio-based production routes are under

investigation, they have not yet achieved widespread industrial adoption. This guide will focus on the established chemical manufacturing processes.

Primary Industrial Synthesis Routes

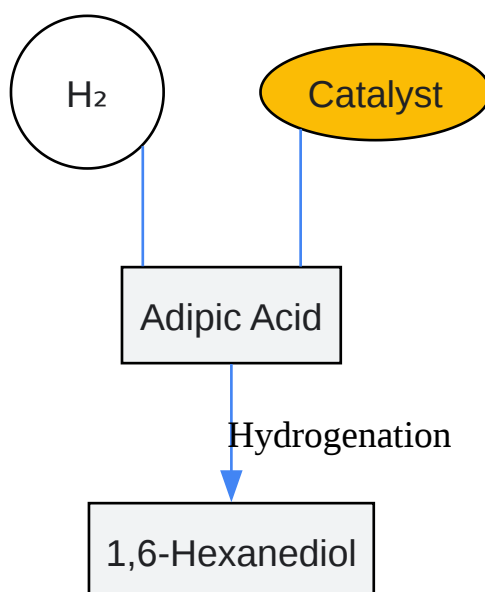
The industrial production of **1,6-Hexanediol** is primarily achieved through two main chemical pathways:

- **One-Step Hydrogenation of Adipic Acid:** This process involves the direct catalytic hydrogenation of adipic acid to **1,6-Hexanediol**.
- **Two-Step Esterification and Hydrogenation:** This route first involves the esterification of adipic acid with an alcohol (typically methanol) to form a dialkyl adipate, which is then subsequently hydrogenated to **1,6-Hexanediol**.

A less common route involves the utilization of by-products from the oxidation of cyclohexane.

One-Step Hydrogenation of Adipic Acid

The direct hydrogenation of adipic acid is an atom-economical process that avoids the intermediate esterification step. The reaction is typically carried out at high temperatures and pressures in the presence of a heterogeneous catalyst.



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Caption: One-Step Hydrogenation of Adipic Acid to **1,6-Hexanediol**.

Example 1: Hydrogenation with Atomically Dispersed Ni/SiO₂ Catalyst

This protocol is based on a study demonstrating the high efficiency of an atomically dispersed nickel catalyst.

- **Catalyst Preparation:** An atomically dispersed Ni/SiO₂ catalyst (Ni-ad) with a Ni loading of 15 wt% is synthesized using an ammonia evaporation combined with a hydrothermal method. A benchmark 5 wt% RuSn/Al₂O₃ catalyst is prepared by incipient wetness impregnation.
- **Reaction Setup:** The hydrogenation is conducted in a 300 mL batch-type reactor (e.g., Parr model 4561) equipped with a magnetic stirrer.
- **Procedure:**
 - A mixture of 0.1 g of adipic acid, 60 mL of 1,4-dioxane (solvent), and 0.1 g of the catalyst is loaded into the reactor.
 - The reactor is sealed and purged with nitrogen gas multiple times to remove air.
 - The reactor is then pressurized with hydrogen gas to an initial pressure of 50 bar.
 - The reaction mixture is heated to 220 °C with a stirring rate of 500 rpm.
 - The reaction is allowed to proceed for 12 hours.
 - After the reaction, the reactor is cooled down, and the product mixture is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).^[1]

Example 2: Hydrogenation with Amorphous RuCoP/C Catalyst

This protocol describes the use of an amorphous ruthenium-cobalt-phosphorus catalyst.

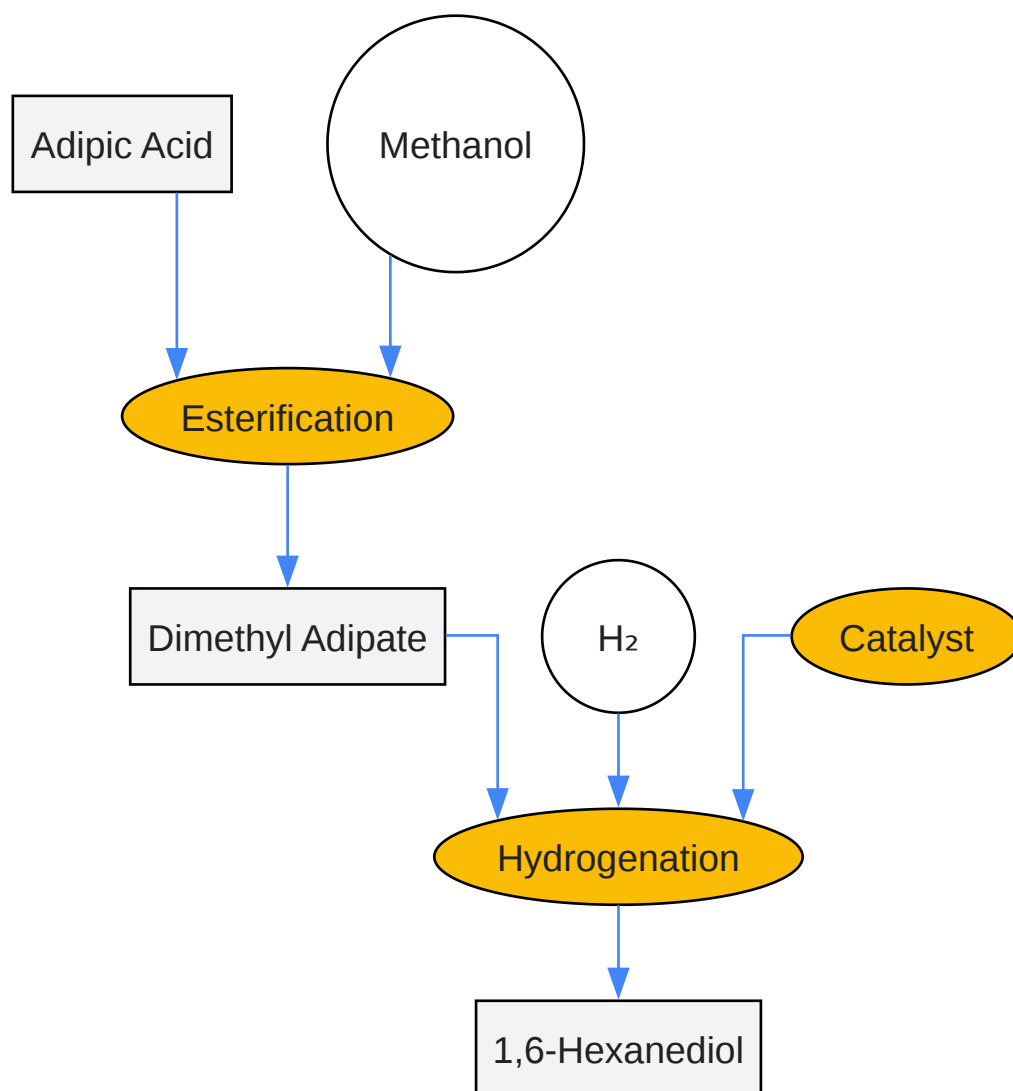
- **Catalyst Preparation:** The RuCoP/C catalyst is prepared by a co-precipitation method.
- **Reaction Setup:** A high-pressure autoclave reactor.

- Procedure:
 - The reactor is charged with adipic acid and the RuCoP/C catalyst.
 - The reactor is sealed and purged with nitrogen, followed by hydrogen.
 - The reactor is pressurized with hydrogen to 65 bar.
 - The temperature is raised to 220 °C, and the reaction is carried out with stirring.
 - Upon completion, the reactor is cooled, and the products are analyzed.[\[2\]](#)[\[3\]](#)

Catalyst	Temperature (°C)	Pressure (bar)	Reaction Time (h)	Adipic Acid Conversion (%)	1,6-Hexane diol Yield (%)	1,6-Hexane diol Selectivity (%)	Reference
Atomically dispersed Ni/SiO ₂	220	50 (initial H ₂)	12	100	~94	Not specified	[1]
5 wt% RuSn/Al ₂ O ₃	220	50 (initial H ₂)	12	Not specified	~56	Not specified	[1]
Amorphous RuCoP/C	220	65	Not specified	Not specified	64	80	[2] [3]
Ir-Re/C	180	100	16	100	Not specified	59	[4]

Two-Step Process: Esterification and Hydrogenation

This is a widely used industrial route that involves two distinct stages: the esterification of adipic acid and the subsequent hydrogenation of the resulting diester.



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Caption: Two-Step Production of **1,6-Hexanediol** via Dimethyl Adipate.

Stage 1: Esterification of Adipic Acid with Methanol

This protocol describes a typical laboratory-scale esterification of adipic acid.

- Reaction Setup: A three-necked glass reactor equipped with a stirrer, a reflux condenser, and a temperature controller.
- Procedure:

- Prepare a mixture of adipic acid and methanol with a pre-specified molar ratio (e.g., 15:1 methanol to adipic acid). The initial concentration of adipic acid can be around 2.18 mol/L.
- Charge the mixture into the reactor.
- Add a catalyst, such as Amberlyst 15 (an acidic ion-exchange resin), at a specific loading (e.g., 7% by weight of the reactants).
- Heat the reaction mixture to the desired temperature (e.g., 323 K or 50 °C) with constant stirring (e.g., 13 rps).
- The reaction is carried out under reflux to prevent the loss of volatile components.
- Monitor the progress of the reaction by taking samples at regular intervals and determining the acid conversion.[\[5\]](#)

Stage 2: Hydrogenation of Dimethyl Adipate

This protocol is based on the hydrogenation of dimethyl adipate using a supported noble metal catalyst.

- Catalyst Preparation: A supported Rh-Sn/ α -Al₂O₃ catalyst is prepared by conventional impregnation methods.
- Reaction Setup: A high-pressure autoclave reactor.
- Procedure:
 - The dimethyl adipate and the catalyst are loaded into the autoclave.
 - The reactor is sealed, purged with nitrogen, and then with hydrogen.
 - The autoclave is pressurized with hydrogen to 9.1 MPa.
 - The reaction mixture is heated to 300 °C and stirred.
 - After the reaction, the autoclave is cooled, and the product mixture is analyzed.[\[6\]](#)

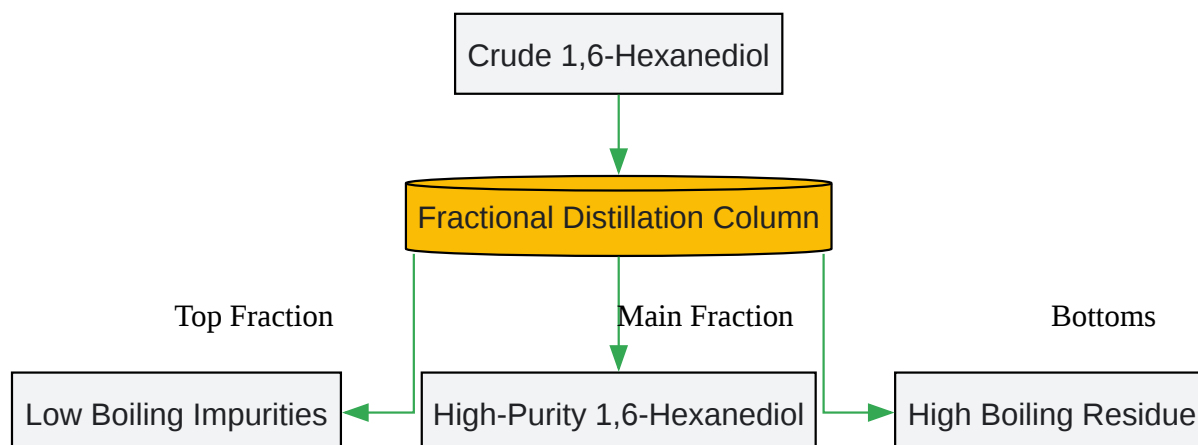
Catalyst	Temperature (°C)	Pressure (MPa)	Substrate	1,6-Hexanediol Yield (%)	1,6-Hexanediol Selectivity (%)	Reference
Rh-Sn/ α -Al ₂ O ₃	300	9.1	Dimethyl Adipate	High (not specified)	Not specified	[6]
RuSn/TiO ₂	255	5	Dimethyl Adipate	Not specified	70	[6][7]
CuZnAl (commercial)	175-205	10-16	Dimethyl Adipate	Not specified	Not specified	[7]

Production from Cyclohexane Oxidation By-products

The oxidation of cyclohexane to produce cyclohexanol and cyclohexanone (precursors to adipic acid and caprolactam) also generates a mixture of by-product carboxylic acids, including adipic acid, glutaric acid, and 6-hydroxycaproic acid. This mixture can be esterified and subsequently hydrogenated to produce **1,6-Hexanediol**.^{[8][9]}

Purification of 1,6-Hexanediol

The crude **1,6-Hexanediol** obtained from the hydrogenation process contains various impurities, such as other alcohols, ethers, diols (e.g., 1,5-pentanediol, 1,2-cyclohexanediol), and unreacted starting materials or intermediates.^[8] High-purity **1,6-Hexanediol** (typically >99%) is required for polymerization applications. The primary method for purification is fractional distillation under reduced pressure.^[10]



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Caption: Purification of **1,6-Hexanediol** by Fractional Distillation.

A typical industrial purification process involves one or more distillation columns.

- Apparatus: A series of distillation columns designed for vacuum operation.
- Procedure:
 - The crude **1,6-Hexanediol** is fed into the first distillation column.
 - The column is operated under reduced pressure (e.g., 1 to 150 kPa).
 - Low-boiling impurities (e.g., water, lower alcohols) are removed from the top of the column at a temperature of approximately 30-70 °C.[8]
 - The bottom product from the first column, enriched in **1,6-Hexanediol**, is fed to a second distillation column.
 - This column is operated at a lower pressure (e.g., 0.1 to 10 kPa).
 - Pure **1,6-Hexanediol** is collected as the main fraction from the top of the column at a temperature of around 137-140 °C (at 10 Torr).[8]
 - High-boiling impurities remain as the bottom product at a temperature of 150-220 °C.[8]

- Purities of 99% or higher can be achieved with this method.[8]

Parameter	First Distillation (Low Boilers Removal)	Second Distillation (HDO Purification)	Reference
Pressure	1 - 150 kPa (preferably 20-110 kPa)	0.1 - 100 kPa (preferably 1-10 kPa)	[8][9]
Top Temperature	0 - 100 °C (preferably 30-70 °C)	50 - 200 °C (preferably 60-200 °C)	[8][9]
Bottom Temperature	100 - 220 °C (preferably 120-200 °C)	130 - 250 °C (preferably 150-220 °C)	[8][9]

Conclusion

The industrial production of **1,6-Hexanediol** is a well-established process, primarily relying on the catalytic hydrogenation of adipic acid or its dialkyl esters. The choice between the one-step and two-step routes depends on various factors, including catalyst cost and lifetime, energy consumption, and capital expenditure. Advances in catalysis, such as the development of highly selective and active catalysts, continue to improve the efficiency and sustainability of these processes. The purification of **1,6-Hexanediol** to high purity is crucial for its application in the polymer industry and is effectively achieved through fractional distillation. This guide has provided a comprehensive overview of the core technical aspects of **1,6-Hexanediol** production, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.

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